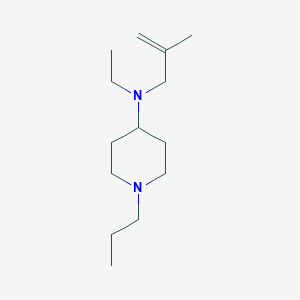

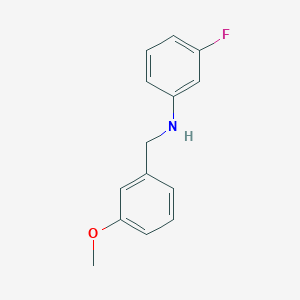

![molecular formula C16H13BrN2O B5721649 4-bromo-2-[(8-quinolinylamino)methyl]phenol](/img/structure/B5721649.png)

4-bromo-2-[(8-quinolinylamino)methyl]phenol

Overview

Description

4-bromo-2-[(8-quinolinylamino)methyl]phenol, also known as BQ-123, is a peptide antagonist of endothelin-1 (ET-1) receptor. This compound has been widely studied for its potential therapeutic applications in various diseases, including hypertension, cardiovascular diseases, and cancer.

Mechanism of Action

4-bromo-2-[(8-quinolinylamino)methyl]phenol acts as a selective antagonist of ET-1 receptor, specifically the ET-A subtype. ET-1 is a potent vasoconstrictor peptide that is involved in the regulation of blood pressure and vascular tone. ET-A receptor is predominantly expressed in vascular smooth muscle cells and mediates the vasoconstrictor effects of ET-1. By blocking the ET-A receptor, 4-bromo-2-[(8-quinolinylamino)methyl]phenol inhibits the vasoconstrictor effects of ET-1, leading to vasodilation and reduction in blood pressure.

Biochemical and Physiological Effects

4-bromo-2-[(8-quinolinylamino)methyl]phenol has been shown to have several biochemical and physiological effects. In addition to its vasodilatory effects, 4-bromo-2-[(8-quinolinylamino)methyl]phenol has been shown to improve cardiac function by reducing myocardial infarction and improving left ventricular function. 4-bromo-2-[(8-quinolinylamino)methyl]phenol has also been shown to inhibit tumor growth and metastasis by reducing angiogenesis and promoting apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-2-[(8-quinolinylamino)methyl]phenol in lab experiments is its specificity for ET-A receptor, which allows for selective inhibition of the vasoconstrictor effects of ET-1. However, one of the limitations of using 4-bromo-2-[(8-quinolinylamino)methyl]phenol is its relatively short half-life, which requires frequent dosing in in vivo experiments.

Future Directions

There are several future directions for the research on 4-bromo-2-[(8-quinolinylamino)methyl]phenol. One area of interest is the development of more stable analogs of 4-bromo-2-[(8-quinolinylamino)methyl]phenol with longer half-lives, which would allow for less frequent dosing in in vivo experiments. Another area of interest is the investigation of the potential therapeutic applications of 4-bromo-2-[(8-quinolinylamino)methyl]phenol in other diseases, such as pulmonary hypertension and renal diseases. Furthermore, the combination of 4-bromo-2-[(8-quinolinylamino)methyl]phenol with other drugs or therapies could be explored to enhance its therapeutic effects.

Synthesis Methods

4-bromo-2-[(8-quinolinylamino)methyl]phenol can be synthesized using solid-phase peptide synthesis (SPPS) method. The synthesis starts with the attachment of the first amino acid to a resin support, followed by the addition of subsequent amino acids in a stepwise manner, using appropriate coupling reagents and protecting groups. After the completion of the peptide chain, the resin support is cleaved, and the peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Scientific Research Applications

4-bromo-2-[(8-quinolinylamino)methyl]phenol has been extensively studied for its potential therapeutic applications in various diseases. One of the main areas of research is hypertension, where 4-bromo-2-[(8-quinolinylamino)methyl]phenol has been shown to reduce blood pressure by blocking the vasoconstrictor effects of ET-1. 4-bromo-2-[(8-quinolinylamino)methyl]phenol has also been studied for its potential use in cardiovascular diseases, where it has been shown to improve cardiac function and reduce myocardial infarction. Additionally, 4-bromo-2-[(8-quinolinylamino)methyl]phenol has been investigated for its potential anti-cancer effects, where it has been shown to inhibit tumor growth and metastasis.

properties

IUPAC Name |

4-bromo-2-[(quinolin-8-ylamino)methyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O/c17-13-6-7-15(20)12(9-13)10-19-14-5-1-3-11-4-2-8-18-16(11)14/h1-9,19-20H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRODNMNKFBNWQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NCC3=C(C=CC(=C3)Br)O)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301320181 | |

| Record name | 4-bromo-2-[(quinolin-8-ylamino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201081 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Bromo-2-[(quinolin-8-ylamino)methyl]phenol | |

CAS RN |

692265-12-6 | |

| Record name | 4-bromo-2-[(quinolin-8-ylamino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

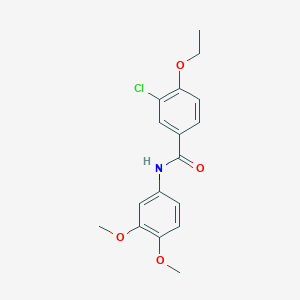

![{4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5721585.png)

![2-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5721591.png)

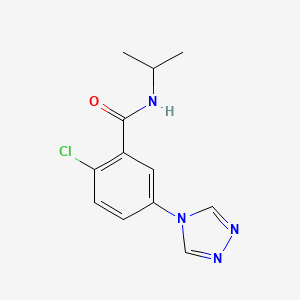

![4-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5721610.png)

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide](/img/structure/B5721623.png)

![4-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate](/img/structure/B5721631.png)

![1-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5721656.png)

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-propyl-3-thiophenecarboxamide](/img/structure/B5721668.png)

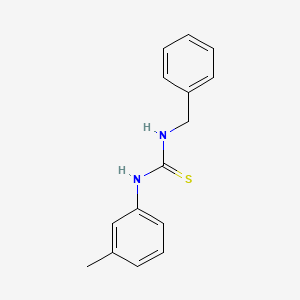

![4-[3-(4-ethyl-1-piperazinyl)-1-propen-1-yl]-N,N-dimethylaniline](/img/structure/B5721673.png)

![4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5721687.png)